Product packaging for Methyl 3-chloroisoquinoline-4-carboxylate(Cat. No.:CAS No. 1260642-58-7)

Methyl 3-chloroisoquinoline-4-carboxylate

Cat. No.: B1404031
CAS No.: 1260642-58-7
M. Wt: 221.64 g/mol
InChI Key: DCQIYLQWJRJJPP-UHFFFAOYSA-N
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Description

Methyl 3-chloroisoquinoline-4-carboxylate (CAS 1260642-58-7) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C 11 H 8 ClNO 2 and a molecular weight of 221.64 g/mol, this compound serves as a versatile precursor for the construction of more complex nitrogen-containing heterocycles . The presence of both a reactive chlorine atom and an ester functional group on the isoquinoline core allows for successive synthetic manipulations, including cross-coupling reactions and hydrolysis, making it particularly useful for preparing various substituted 4-isoquinoline carboxylic acids, which are structures of significant interest in medicinal chemistry . Researchers utilize this compound under its hazard classification, which includes warnings for its potential to cause skin and eye irritation or specific organ toxicity upon exposure (H315, H320, H335) . Proper handling in a controlled environment is essential. For safe storage and to maintain stability, it is recommended to keep the material sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only, strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B1404031 Methyl 3-chloroisoquinoline-4-carboxylate CAS No. 1260642-58-7

Properties

IUPAC Name

methyl 3-chloroisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-8-5-3-2-4-7(8)6-13-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQIYLQWJRJJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857567
Record name Methyl 3-chloroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260642-58-7
Record name Methyl 3-chloroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbonylation of Isoquinoline Derivatives

A prominent method involves palladium-catalyzed carbonylation of halogenated isoquinoline precursors, which has been extensively studied for the synthesis of isoquinoline-4-carboxylate esters:

  • Reaction Conditions:

    • Use of palladium catalysts such as palladium chloride or triphenylphosphine complexes.
    • Carbon monoxide (CO) as a carbonyl source, maintained under high pressure (typically 15–40 atm).
    • Solvents like methanol or anisole facilitate the reaction, with temperatures around 140–160°C.
    • Reaction times generally range from 3 to 4 hours.
  • Example:

    • In a typical procedure, 3,4-dichloroisoquinoline reacts with CO in the presence of Pd catalysts and triphenylphosphine in methanol, yielding dimethyl 3,4-isoquinolinedicarboxylate with high efficiency (as detailed in).

Halogenation and Subsequent Functionalization

Halogenation at specific positions on the isoquinoline ring is critical for subsequent substitution:

  • Halogenation Agents:

    • Nucleophilic halogen sources such as N-bromosuccinimide or N-chlorosuccinimide are used for selective chlorination or bromination at the 3- or 4-positions.
  • Sequential Functionalization:

    • Post-halogenation, cross-coupling reactions (e.g., Suzuki or Stille) enable the attachment of various aryl groups, expanding the diversity of derivatives.

Esterification and Carboxylation

  • Ester Formation:

    • Esterification typically occurs via direct reaction of the carboxylic acid with methanol in the presence of acid catalysts or through transesterification of acid chlorides.
  • Decarboxylation and Carboxylation:

    • Carboxylation of isoquinoline derivatives is achieved via high-temperature reactions with CO or via decarboxylation of precursor acids under controlled conditions.

Key Research Findings and Data

Methodology Reagents Conditions Yield Remarks
Palladium-catalyzed carbonylation PdCl₂, triphenylphosphine, CO 140–160°C, 15–40 atm, 3–4 hrs Up to 85% High selectivity for 4-carboxylate ester
Halogenation + Cross-coupling N-halosuccinimide, boronic acids Room to reflux, Pd catalysis Varies Enables diverse substitution at 3- or 4-positions
Direct esterification Carboxylic acids + methanol Reflux, acid catalyst 70–90% Efficient for ester formation

Research Insights and Optimization

Recent studies emphasize the importance of catalyst choice and reaction atmosphere:

  • Catalyst Efficiency:

    • Palladium catalysts with phosphine ligands significantly improve yields and selectivity.
    • Use of CO under pressure ensures effective carbonylation at milder temperatures.
  • Reaction Environment:

    • Maintaining an inert atmosphere with CO is critical to prevent side reactions.
    • Solvent polarity influences the rate and outcome of esterification and carbonylation steps.
  • Innovative Approaches:

    • Use of microwave irradiation has been explored to reduce reaction times and improve yields.
    • Transition metal catalysis combined with ligand optimization enhances regioselectivity.

Notes on Synthesis Strategy

  • The synthesis often begins with halogenation of isoquinoline, followed by palladium-catalyzed carbonylation to introduce the carboxylate group at the 4-position.
  • Subsequent esterification yields methyl 3-chloroisoquinoline-4-carboxylate.
  • Variations in halogenation and coupling steps allow for structural diversification, which is valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted isoquinoline derivatives.

    Reduction: Methyl 3-chloroisoquinoline-4-methanol.

    Oxidation: 3-chloroisoquinoline-4-carboxylic acid.

Scientific Research Applications

Methyl 3-chloroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloroisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are not well-characterized but could involve inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Key Properties :

  • Partition Coefficient (LogP) : 2.67 (indicating moderate lipophilicity) .
  • Polar Surface Area (PSA) : 39.19 Ų (suggesting moderate polarity due to the ester and heterocyclic nitrogen) .
  • Applications : Primarily used as a pharmaceutical intermediate, leveraging its reactivity for synthesizing bioactive molecules .

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 1-chloroisoquinoline-4-carboxylate

Molecular Formula: C₁₁H₈ClNO₂ (identical to the target compound) . Key Differences:

  • The chlorine atom is at the 1-position instead of the 3-position.
  • Impact : Positional isomerism influences electronic distribution and steric effects. The 1-chloro derivative may exhibit altered reactivity in substitution reactions due to proximity to the nitrogen atom in the pyridine ring. Biological activity could differ due to changes in binding interactions .

Substituent Variation: Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate

Molecular Formula: C₁₂H₁₀ClNO₃ . Molecular Weight: 251.67 g/mol . Key Differences:

  • Addition of a methoxy group (-OCH₃) at the 6-position.
  • Electron-donating methoxy groups may alter the electron density of the isoquinoline ring, affecting nucleophilic/electrophilic reactivity.

Heterocycle Replacement: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Molecular Formula : C₆H₅ClN₂O₂ .
Key Differences :

  • Replaces the isoquinoline scaffold with a pyrimidine ring (six-membered ring with two nitrogen atoms).
  • Impact: Pyrimidines are smaller and less aromatic than isoquinolines, leading to differences in solubility and hydrogen-bonding capacity.

Substituent Type: 3-Chloro-4-methylisoquinoline

Molecular Formula : C₁₀H₈ClN .
Molecular Weight : 177.63 g/mol .
Key Differences :

  • Replaces the 4-carboxylate ester with a methyl group .
  • Impact: Reduced molecular weight and PSA due to the loss of the polar ester group.

Tabular Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents
Methyl 3-chloroisoquinoline-4-carboxylate C₁₁H₈ClNO₂ 221.64 2.67 39.19 3-Cl, 4-COOCH₃
Methyl 1-chloroisoquinoline-4-carboxylate C₁₁H₈ClNO₂ 221.64 N/A N/A 1-Cl, 4-COOCH₃
Methyl 3-chloro-6-methoxyisoquinoline-4-carboxylate C₁₂H₁₀ClNO₃ 251.67 N/A N/A 3-Cl, 6-OCH₃, 4-COOCH₃
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ ~175.57* N/A N/A 2-Cl, 6-CH₃, 4-COOH
3-Chloro-4-methylisoquinoline C₁₀H₈ClN 177.63 N/A N/A 3-Cl, 4-CH₃

*Calculated based on molecular formula.

Research Findings and Implications

  • Positional Isomerism : The chlorine position significantly impacts electronic effects. For example, 1-chloro derivatives may exhibit stronger intramolecular interactions with the nitrogen atom, altering reactivity in cross-coupling reactions .
  • Ester vs. Methyl Group: The absence of the ester in 3-Chloro-4-methylisoquinoline simplifies synthesis but reduces versatility in further functionalization (e.g., hydrolysis to carboxylic acids) .

Biological Activity

Methyl 3-chloroisoquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing findings from various studies, including molecular docking analyses, pharmacological effects, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

This compound features a chloro group at the third position of the isoquinoline ring and a carboxylate ester at the fourth position. Its molecular formula is C11H8ClNO2C_{11}H_{8}ClNO_{2} with a molecular weight of approximately 221.64 g/mol. The unique structural characteristics contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the isoquinoline family, including this compound, exhibit a range of pharmacological effects:

  • Anticancer Activity : Isoquinolines have been reported to possess anticancer properties, with some derivatives showing selective toxicity against various cancer cell lines while sparing normal cells .
  • Antimicrobial Effects : Certain isoquinoline derivatives demonstrate significant antimicrobial activity against bacteria and fungi .
  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways, suggesting potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound to various proteins. These studies help predict its mechanism of action and potential therapeutic targets.

Protein (PDB ID) Binding Residues Bond Distances (Å) Binding Energy (kcal/mol)
6EUOSER1263.23-5.4
ASP1253.05
THR1292.99
7E58SER1712.88-4.5
ARG3102.80
2QVDCYS293.08-4.9

The binding energy values indicate favorable interactions between the compound and target proteins, suggesting potential for therapeutic development.

Comparative Analysis with Similar Compounds

Comparative studies reveal how this compound interacts differently than related compounds:

Compound Name Structural Features Biological Activity
Methyl isoquinoline-7-carboxylateSimilar carboxylate group without chlorinePotentially lower reactivity
Ethyl 3-chloroisoquinoline-4-carboxylateEthyl ester at the fourth positionExhibits antimicrobial and anticancer activities
Methyl 5-chloroisoquinoline-7-carboxylateChlorine at a different positionDifferent reactivity profile due to positional variation

These comparisons highlight how variations in structure can lead to differences in biological activity.

Case Studies

  • Anticancer Screening : A study evaluated the cytotoxic effects of this compound on human colon carcinoma cell lines using sulforhodamine B (SRB) assays. Results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Another investigation utilized minimum inhibitory concentration (MIC) assays to assess the antimicrobial properties of isoquinoline derivatives, including this compound. The compound demonstrated notable activity against strains of Candida albicans and Aspergillus niger, supporting its use in antifungal applications .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterValue/ConditionReference
CatalystAlCl₃ (10 eq)
Solvent1,2-Dichlorobenzene
Temperature378 K
PurificationEthanol recrystallization
Yield73%

Q. Table 2. Software for Crystallographic Analysis

SoftwareFunctionalityReference
SHELXLRefinement of atomic coordinates
Mercury CSDVisualization of packing interactions
PLATONValidation of structural integrity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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